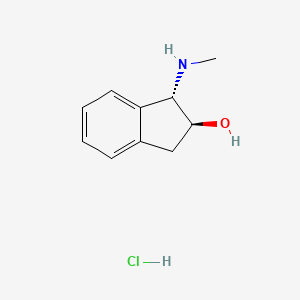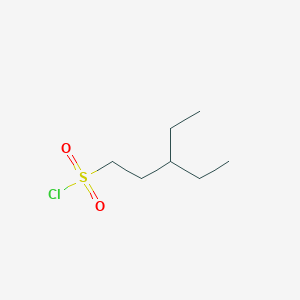
3-Ethylpentane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylpentane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO2S. It is a colorless to light yellow liquid that is soluble in water, ethanol, and ether. This compound is widely used in organic chemistry as a sulfonating reagent and as a reactant in the synthesis of numerous organic compounds.
Méthodes De Préparation
3-Ethylpentane-1-sulfonyl chloride is synthesized by reacting 3-ethylpentan-1-ol with chlorosulfonic acid. The reaction produces this compound and hydrochloric acid as a byproduct. The compound can be further purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
3-Ethylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives. Common reagents include amines and alcohols.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: It reacts violently with water, producing sulfonic acid and hydrochloric acid.
Applications De Recherche Scientifique
3-Ethylpentane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a sulfonating reagent in organic synthesis.
Biology: Employed in the synthesis of sulfonamide derivatives, which have antibacterial properties.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with sulfonamide groups.
Industry: Applied in the production of various organic compounds and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-ethylpentane-1-sulfonyl chloride involves its reactivity as a sulfonating agent. It reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate esters. These reactions typically proceed through the formation of a sulfonyl chloride intermediate, which then reacts with the nucleophile to form the final product .
Comparaison Avec Des Composés Similaires
3-Ethylpentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl chloride: Used in similar applications but has a different aromatic structure.
Methanesulfonyl chloride: Smaller and less complex, used in similar sulfonation reactions.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for protecting groups and sulfonation reactions.
Each of these compounds has unique properties and applications, but this compound is particularly notable for its branched alkyl chain, which can influence its reactivity and solubility.
Propriétés
Formule moléculaire |
C7H15ClO2S |
|---|---|
Poids moléculaire |
198.71 g/mol |
Nom IUPAC |
3-ethylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO2S/c1-3-7(4-2)5-6-11(8,9)10/h7H,3-6H2,1-2H3 |
Clé InChI |
RLNNQLAAHXWWHW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



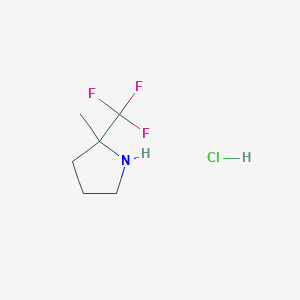
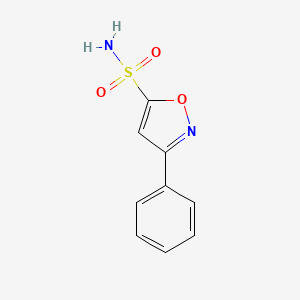
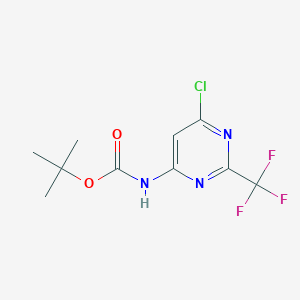
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13505764.png)
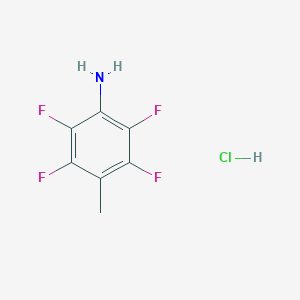


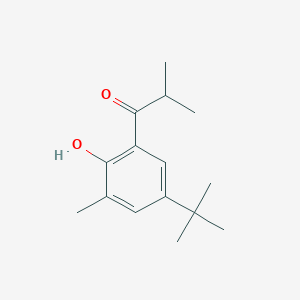
![(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13505781.png)
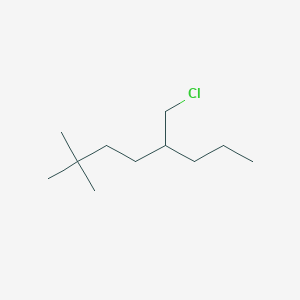
![Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate](/img/structure/B13505787.png)
![tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate](/img/structure/B13505789.png)
